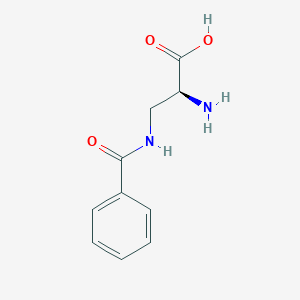

3-(Benzoylamino)-L-Alanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-benzamidopropanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-12-9(13)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

BMHTVISVLHMFTC-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(C(=O)O)N |

Origin of Product |

United States |

Sophisticated Methodologies for Synthesis and Chemical Transformation of 3 Benzoylamino L Alanine

Strategized Synthetic Pathways to 3-(Benzoylamino)-L-Alanine and its Structural Analogs

The construction of this compound and its analogs is achieved through a variety of synthetic strategies, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Chemo-selective Acylation Techniques for L-Alanine Derivatization

The direct acylation of L-alanine with a benzoyl group is a primary method for the synthesis of this compound. Chemo-selectivity is crucial in this process to ensure that the acylation occurs at the amino group rather than the carboxyl group. A common laboratory-scale synthesis involves the reaction of DL-alanine with benzoyl chloride in a basic medium, such as a sodium hydroxide (B78521) solution. The reaction proceeds at room temperature, and the product is precipitated by acidification.

Another established method utilizes benzoic anhydride (B1165640) in the presence of acetic acid. scielo.org.mxscielo.org.mx This approach has been optimized for the synthesis of a series of N-benzoyl amino acids. scielo.org.mxscielo.org.mx For the synthesis of related ester derivatives, a two-step process is often employed. First, the amino acid is esterified, for example, by reacting with methanol (B129727) and trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mx Subsequently, the resulting amino ester is coupled with a benzoic acid derivative using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

| Reagents | Conditions | Product | Yield | Reference |

| DL-Alanine, Benzoyl chloride, Sodium hydroxide | Water, Room temperature | N-Benzoyl-DL-alanine | - | |

| Amino acid, Benzoic anhydride, Acetic acid | - | N-benzoyl amino acids | - | scielo.org.mxscielo.org.mx |

| Amino acid, TMSCl, Methanol; then Benzoic acid derivative, EDAC, Triethylamine, DMAP | Dichloromethane | N-benzoylamino methyl esters | - | scielo.org.mx |

Biocatalytic and Enantioselective Approaches in Benzoylamino Acid Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure benzoylamino acids. Enzymes such as penicillin acylase (PA) and L-aminoacylase (LAA) have been successfully employed for this purpose. Penicillin acylase, which naturally hydrolyzes penicillin G, can also catalyze the synthesis of N-acylamino acids. ebi.ac.ukrcsb.orgnih.govresearchgate.net The enzyme's broad substrate specificity allows it to be used for the chemo- and stereoselective acylation of amino acids. nih.gov For instance, penicillin G acylase from Escherichia coli is a well-studied enzyme used in the industrial production of β-lactam antibiotic intermediates. researchgate.net

L-aminoacylases are utilized in the kinetic resolution of racemic N-acylamino acids. harvard.edu This process involves the enantioselective hydrolysis of the N-acyl-L-amino acid to the corresponding L-amino acid, leaving the unreacted N-acyl-D-amino acid. This method is particularly valuable for producing optically pure amino acids. harvard.edu Furthermore, the combination of an N-acylamino acid racemase (NAAAR) with an L-aminoacylase in a dynamic kinetic resolution process allows for the theoretical 100% conversion of a racemic N-acylamino acid into the corresponding L-amino acid. nih.gov For example, recombinant E. coli cells expressing both NAAAR and LAA from Deinococcus radiodurans have been used for the production of L-homophenylalanine from its N-acetyl derivative. nih.gov A similar strategy could be envisioned for the production of L-alanine from racemic N-benzoylalanine.

An enzyme from Corynebacterium equi, N-benzoyl-L-alanine amidohydrolase, has been identified and shown to specifically hydrolyze N-benzoyl-L-alanine. tandfonline.com This enzyme exhibits high substrate specificity, also acting on N-benzoylglycine and N-benzoyl-L-aminobutyric acid. tandfonline.com

| Enzyme | Approach | Substrate | Product | Key Feature | Reference |

| Penicillin Acylase | Synthesis | Amino acid + Acyl donor | N-Acylamino acid | Broad substrate specificity | nih.govresearchgate.net |

| L-Aminoacylase | Kinetic Resolution | Racemic N-Acylamino acid | L-Amino acid + N-Acyl-D-amino acid | Enantioselective hydrolysis | harvard.edu |

| NAAAR and LAA | Dynamic Kinetic Resolution | Racemic N-Acylamino acid | L-Amino acid | High conversion yield | nih.gov |

| N-Benzoyl-L-alanine amidohydrolase | Hydrolysis | N-Benzoyl-L-alanine | L-Alanine + Benzoic acid | High substrate specificity | tandfonline.com |

Exploration of Novel Synthetic Routes to β-Benzoylamino Acid Derivatives

While this compound is an α-amino acid derivative, the synthesis of its β-amino acid counterparts, β-benzoylamino acids, is an area of significant research interest due to their applications in peptidomimetics. illinois.eduacs.org Novel synthetic routes to β-amino acids often involve multi-step sequences and can be adapted for the synthesis of N-benzoylated derivatives.

Common strategies for accessing β-amino acids include the Arndt-Eistert homologation of α-amino acids, conjugate addition of amines to Michael acceptors, and Mannich-type reactions. illinois.edu The Arndt-Eistert homologation, which extends the carbon chain of a carboxylic acid by one methylene (B1212753) unit, has been adapted for a continuous flow process to convert α-amino acids to β-amino acids. rsc.org A one-pot conversion of α-amino acids to β-amino acid derivatives has also been developed, proceeding through a tandem radical decarboxylation-oxidation to form an acyliminium ion, which is then trapped by silyl (B83357) ketenes. acs.org

More recent advances focus on catalytic methods. For example, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines provide access to protected β-amino acid derivatives. illinois.edu Enantioselective approaches to β-amino acids are also being actively explored, utilizing catalytic asymmetric methods involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond formations. hilarispublisher.com

Advanced Derivatization and Chemical Modification Strategies of this compound

The functional versatility of this compound allows for a range of chemical modifications, leading to a diverse array of derivatives with tailored properties.

Selective Esterification and Amidation Reactions for Functional Diversification

The carboxyl group of this compound is a prime site for derivatization through esterification and amidation reactions. As previously mentioned, N-benzoylamino methyl esters can be prepared from the corresponding N-benzoyl amino acid. scielo.org.mx For example, the synthesis of N-benzoylamino methyl esters has been achieved through a coupling reaction between a benzoic acid derivative and a methyl ester amino acid using EDAC as a coupling reagent. scielo.org.mx

Amidation reactions can also be employed to create a diverse set of derivatives. The synthesis of N-acyl amino acid surfactants, for instance, involves the amidation of fatty acids. bbwpublisher.com While chemical synthesis is the predominant route for these compounds, enzymatic synthesis is gaining traction due to its milder reaction conditions. bbwpublisher.com The synthesis of pyrano[3,2-c]pyridine derivatives has been reported starting from 5-substituted 3-benzoylamino-6-(2-substituted amino-1-ethenyl)-2H-pyran-2-ones, showcasing the utility of the benzoylamino moiety in the construction of complex heterocyclic systems.

Mechanistic Studies of Oxidative Transformations and Bond Cleavage in Benzoylamino Acids

The oxidative transformation and bond cleavage of N-acylamino acids, including this compound, have been the subject of mechanistic investigations. A notable study demonstrated the conversion of N-acyl amino acids into imides through an oxidative decarboxylation process induced by an Ag+/Cu2+/S2O82- system in water at room temperature. organic-chemistry.org The proposed mechanism involves the formation of a 1-amidoalkyl radical, which is then oxidized to an iminium species that can lead to the imide product. organic-chemistry.org

A novel protocol for the Cu(II)-promoted oxidative C-N bond cleavage of N-benzoyl amino acids has been developed, providing a method for the synthesis of primary aryl amides. researchgate.net In this reaction, the amino acid acts as an ammonia (B1221849) synthetic equivalent. The proposed mechanism involves the initial interaction of CuCl2 with the benzoylamino acid to form an organocopper species, which then undergoes a series of transformations including deprotonation and hydrolysis to yield the primary amide. researchgate.net

The kinetics of the oxidation of N-benzoyl valine by chloramine-T in an acidic medium have also been studied, revealing a first-order reaction with respect to both the substrate and the oxidant. chemprob.org The mechanism of non-enzymatic peptide bond cleavage is also relevant, with studies showing that the rates of cleavage are pH-dependent. rsc.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water. rsc.org

Chiral Derivatization for Enhanced Analytical Resolution of Amino Acid Derivatives

The accurate analysis of amino acid enantiomers is critical in many scientific fields. Chiral derivatization is a powerful technique used to enhance the analytical resolution of amino acid derivatives like this compound. This process involves reacting the amino acid with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated using standard achiral chromatography techniques. researchgate.netresearchgate.net

Several CDAs are available, each with unique advantages. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is widely used for determining the stereochemistry of amino acids. nih.gov While it offers high enantioselectivity, its sensitivity can be a limitation. nih.gov Other reagents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), provide alternative selectivities and may be better suited for specific analytical challenges. nih.gov For instance, S-NIFE has demonstrated superior separation for certain amino acid isomers. nih.gov

The choice of derivatizing agent can significantly impact the outcome of the analysis. For example, a study on proline derivatization showed that using different acetylation reagents, trifluoroacetic anhydride (TFAA) and acetic anhydride, resulted in a reversal of the elution order of the D and L enantiomers. sigmaaldrich.com This phenomenon, known as enantioreversal, can be a valuable tool for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

Recent advancements have focused on developing highly sensitive and selective CDAs. For example, (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol has been used for the fluorescent detection of fatty acids at the femtomole level. nih.gov Similarly, (R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl] carbamate (B1207046) hydrochloride ((R)-BiAC) has enabled the high-resolution analysis of 20 D,L-amino acids in under 12 minutes. researchgate.net These advanced reagents and methods allow for precise quantification and characterization of amino acid derivatives in complex biological samples. creative-proteomics.com

Stereochemical Control and Mechanistic Insights in this compound Reactions

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like this compound. Several strategies have been developed to control the stereochemical outcome of reactions involving alanine (B10760859) derivatives. One approach involves the use of chiral auxiliaries, which can direct the stereoselective formation of a desired enantiomer. For example, a ligand-controlled C(sp³)–H arylation method has been developed for the synthesis of chiral β-aryl-β-aryl'-α-amino acids from alanine. nih.gov This method allows for the synthesis of various phenylalanine derivatives with high yields and excellent diastereoselectivity. nih.gov

Another strategy is kinetic resolution, which separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. ut.ac.ir For instance, the fungus Beauveria bassiana can be used for the enantioselective hydrolysis of racemic N-benzoyl amino acids, yielding the D-N-benzoyl amino acid with high enantiomeric excess. researchgate.net Similarly, enzymatic resolution using aminoacylase (B1246476) enzymes can selectively cleave the amide bond of the L-enantiomer, allowing for the separation of the D-enantiomer. libretexts.org

Crystallization-induced asymmetric transformation (CIAT) is another powerful method for obtaining enantiomerically pure compounds. ut.ac.ir This technique involves the in-situ racemization of the undesired enantiomer and the selective crystallization of the desired one. ut.ac.ir This method has been successfully applied to the synthesis of L-Dopa and L-Tyrosine from racemic phenylalanine methyl ester derivatives. ut.ac.ir

The synthesis of non-natural L-alanine derivatives with high enantiomeric purity has also been achieved using the aza-Cope–Mannich reaction. researchgate.net This demonstrates that even substrates with stereocenters prone to racemization can be used in this reaction under mild conditions. researchgate.net

Understanding the reaction kinetics and mechanisms of N-benzoylamino acid transformations is essential for controlling the stereochemical outcome of these reactions. The hydrolysis of racemic N-benzoyl α-amino acids by the fungus Beauveria bassiana provides a method for preparing D-benzoyl α-amino acids with high enantiomeric purity. researchgate.net The stereochemical outcome of such reactions can provide insights into the reaction mechanism. For example, a concerted mechanism, rather than a stepwise one, is often suggested when high stereoselectivity is observed. researchgate.net

The kinetics of cyclization reactions of 2-(N-benzoylamino)alkanamides have been studied in aqueous solutions. researchgate.net The reaction of 2-[N-methyl-N-(4-nitrobenzoyl)amino]-2-(4-nitrophenyl)propanamide to form an imidazolinone is subject to specific base catalysis, with the rate-limiting step being the formation of a tetrahedral intermediate. researchgate.net The study of kinetic deuterium (B1214612) isotope effects can also provide valuable information about the reaction mechanism. researchgate.net

The oxidation kinetics of amino acids by various reagents have also been investigated. In the oxidation of amino acids by 1-chlorobenzimidazole in an acid medium, the reaction was found to be first-order with respect to both the amino acid and the oxidant. nanoient.org The reaction rate was observed to decrease with an increase in the acidity of the medium, indicating an inverse fractional order dependence on the hydrogen ion concentration. nanoient.org

The stereochemical outcome of a reaction can be highly dependent on the reaction conditions. For example, in the rhodium-catalyzed hydrogenation of enamides, both the ligand and the substrate structure significantly influence the enantioselectivity of the reaction. acs.org Computational methods, such as the development of reaction-specific force fields, are being used to predict the stereochemical outcome of asymmetric reactions, which can aid in the rational design of catalysts and reaction conditions. acs.org

Cutting Edge Analytical and Structural Elucidation Techniques for 3 Benzoylamino L Alanine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms at the atomic level. weebly.commdpi.com

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the types and number of protons and carbons, complex molecules often exhibit signal overlap. weebly.com Multi-dimensional NMR techniques, such as 2D NMR, resolve this issue by spreading the signals across two frequency axes, revealing correlations between nuclei. mdpi.combitesizebio.com

For benzoylamino acids like 3-(Benzoylamino)-L-alanine, several 2D NMR experiments are employed for unambiguous structural assignment:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). It is used to trace the proton connectivity within the alanine (B10760859) backbone and the benzoyl group. rutgers.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each peak in the 2D spectrum links a specific proton to the carbon atom it is attached to, providing definitive C-H assignments. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to four bonds). It is critical for connecting structural fragments, for instance, linking the benzoyl carbonyl carbon to the amide proton or the methylene (B1212753) protons of the alanine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. This is crucial for determining conformation and stereochemistry. mdpi.com

By combining these techniques, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Table 1: Representative 2D NMR Correlations for Structural Assignment This table illustrates the expected correlations for assigning the structure of this compound.

| Experiment | Correlation Type | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H-¹H J-Coupling | Hα ↔ Hβ, Hβ' H-ortho ↔ H-meta | Connects protons within the alanine and benzoyl spin systems. |

| HSQC | ¹H-¹³C (1-bond) | Hα ↔ Cα Hβ, Hβ' ↔ Cβ Aromatic H ↔ Aromatic C | Assigns each proton to its directly attached carbon. |

| HMBC | ¹H-¹³C (2-4 bonds) | Amide NH ↔ Benzoyl C=O Hβ, Hβ' ↔ Carboxyl C=O H-ortho ↔ Benzoyl C=O | Connects the benzoyl group to the alanine backbone. |

NMR spectroscopy is a powerful method for studying the three-dimensional structure and flexibility of molecules in solution. auremn.org.brcopernicus.org For chiral molecules like this compound, this includes determining its preferred shape (conformation) and the energy barriers to bond rotation.

The analysis of three-bond proton-proton coupling constants (³JHH) using the Karplus equation provides information about the dihedral angles between vicinal protons. This is particularly useful for analyzing the conformation around the Cα-Cβ bond in the alanine side chain. organicchemistrydata.org

Multi-dimensional NMR for Comprehensive Structural Assignments of Benzoylamino Acids

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides definitive information about the arrangement of atoms in a solid-state crystal. uol.de By diffracting X-rays off a single crystal, a three-dimensional electron density map is generated, from which the precise coordinates of each atom can be determined, yielding exact bond lengths, bond angles, and torsional angles. uol.de

Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure in the solid state. Analysis of L-alanine itself shows an orthorhombic crystal structure. researchgate.netresearchgate.net Studies on related N-protected amino acids, such as 5-Benzoylamino-3-bromo-4-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, reveal detailed structural parameters and intermolecular interactions like hydrogen bonding that dictate the crystal packing. researchgate.net Similarly, analysis of L-alanine cadmium chloride crystals shows a monoclinic structure. ajol.info This technique confirms the covalent bonding pattern and the absolute stereochemistry of the chiral center. The resulting structural data serves as a benchmark for computational models and for understanding intermolecular interactions that govern crystal packing.

Table 2: Illustrative Crystallographic Data from an Amino Acid Analogue Data based on the analysis of a related L-alanine complex, L-alanine cadmium chloride (LACC). ajol.info

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | a = 15.67 Å, b = 4.74 Å, c = 17.62 Å |

| Unit Cell Angles | α = 90°, β = 99.07°, γ = 90° |

| Volume | 1293.6 ų |

When crystallizing a 1:1 mixture of two enantiomers (a racemate), the solid phase can form in two primary ways: as a conglomerate (a physical mixture of separate D- and L-enantiomer crystals) or as a true racemic compound (where D- and L-enantiomers are ordered within the same crystal lattice). researchgate.net X-ray diffraction is a key tool for distinguishing between these forms.

Research on benzoylamino acid derivatives has shown that they can form both types. researchgate.netiucr.org For example, a reinvestigation of 4-benzoylamino-3-hydroxybutyric acid, once thought to be a rare "anomalous conglomerate," used single crystal X-ray diffraction to prove it actually forms a normal racemic compound in the solid state. acs.org The crystal structure of a racemic compound will typically feature a center of inversion symmetry relating the D- and L-enantiomers, which is absent in the chiral space groups of conglomerates. researchgate.net Understanding this behavior is critical for processes involving the resolution of racemic mixtures.

Single Crystal X-ray Diffraction Analysis of this compound and its Analogues

Advanced Chromatographic and Mass Spectrometric Methodologies

Chromatography coupled with mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering exceptional sensitivity and selectivity for separating and identifying compounds in complex mixtures. google.com

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used to separate this compound from starting materials, byproducts, or other components. Due to the polar nature of amino acids, techniques like hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography are often employed. mdpi.com

For enhanced sensitivity and specificity, the LC system is often coupled to a mass spectrometer (LC-MS). google.com Electrospray ionization (ESI) is a common method to gently ionize the molecule for MS analysis. Tandem mass spectrometry (MS/MS) further enhances analytical power by fragmenting the parent ion and analyzing the resulting product ions, creating a specific fragmentation pattern that serves as a structural fingerprint. mdpi.com

In many cases, amino acids are chemically modified through derivatization prior to analysis. mdpi.comnih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group to attach a chromophore or fluorophore, which enhances detection by UV or fluorescence detectors and can improve chromatographic behavior and ionization efficiency in MS. nih.gov

Table 3: Typical LC-MS/MS Parameters for Amino Acid Analysis Illustrative parameters based on common methodologies for analyzing derivatized amino acids. mdpi.commdpi.com

| Parameter | Description |

|---|---|

| Chromatography Mode | Reverse-Phase Liquid Chromatography (RPLC) or HILIC |

| Column | C18 or Amide-based column |

| Mobile Phase | Gradient elution with water, acetonitrile, and a modifier like formic acid. |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap. |

| Detection Mode | Selected Reaction Monitoring (SRM) for high selectivity and quantification. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation of Benzoylamino Acids and Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers, which are non-superimposable mirror-image molecules. researchgate.net Since enantiomers possess identical chemical and physical properties in an achiral environment, specialized chiral separation methods are required. researchgate.nethumanjournals.com Chiral HPLC is particularly versatile as it can analyze a wide range of non-volatile compounds. humanjournals.com

The two primary strategies for chiral HPLC are the direct and indirect methods. humanjournals.com

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a pure chiral reagent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) chromatography column. humanjournals.comnih.gov

Direct Method: This is the more commonly used approach, which relies on the use of a Chiral Stationary Phase (CSP). researchgate.nethumanjournals.com The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and thus, separation. humanjournals.com

Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) and amylose (B160209), are widely successful for resolving a variety of racemic compounds, including amino acid derivatives. nih.govyakhak.org These CSPs often operate through a combination of attractive interactions and inclusion in chiral cavities. humanjournals.com For instance, successful enantioseparation of N-benzoylamino esters has been achieved using immobilized 3,5-dimethylphenylcarbamate derivatives of amylose (e.g., Chiralpak® IA) and cellulose (e.g., Chiralpak® IB). nih.govcsic.es Research has shown that the amylose-based column often demonstrates superior performance compared to the cellulose-based one for separating these types of compounds. nih.gov

Another important class of CSPs for direct analysis of underivatized amino acids are macrocyclic glycopeptides, such as teicoplanin (used in Astec CHIROBIOTIC T columns). sigmaaldrich.com Unlike polysaccharide phases that are challenging for zwitterionic amino acids soluble only in polar solvents, macrocyclic glycopeptide CSPs contain ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar enantiomers. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. For polysaccharide-based CSPs, mobile phases typically consist of a non-polar organic solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol or ethanol. humanjournals.comnih.gov

| CSP Type | Chiral Selector Example | Application Example | Mobile Phase Example | Reference |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of methyl N-benzoylamino esters | n-Hexane/Chloroform/Ethanol | nih.gov |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of methyl N-benzoylamino esters | n-Hexane/Chloroform/Ethanol | nih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Direct enantioseparation of underivatized amino acids | LC-MS compatible mobile phase | sigmaaldrich.com |

This table summarizes different types of Chiral Stationary Phases (CSPs) used in HPLC for the separation of amino acid derivatives.

Gas Chromatography (GC) for Volatile Amino Acid Derivatives and Enantioseparation

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it requires a crucial preliminary step. sigmaaldrich.com Due to their high polarity and low volatility, amino acids like L-alanine and its derivatives are not suitable for direct GC analysis as they tend to decompose at the high temperatures of the injector port. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is mandatory to convert the polar functional groups (e.g., -COOH, -NH2) into more volatile and thermally stable forms. sigmaaldrich.comthermofisher.com

A common derivatization technique is silylation, which replaces the active hydrogens in the molecule with a nonpolar group. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.com MTBSTFA is known to form tert-butyldimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com This process enhances the volatility and stability of the amino acid derivatives, allowing for excellent separation and detection by GC. thermofisher.com

For the specific task of separating enantiomers (enantioseparation), two main GC approaches are used. jamstec.go.jp

Diastereomer Separation: The amino acid enantiomers are reacted with an optically active derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. jamstec.go.jp

Chiral Stationary Phase Separation: This method uses a GC column coated with a chiral stationary phase. A well-known example is the Chirasil-Val column, a chiral polysiloxane phase that enables the direct separation of derivatized D- and L-amino acids. jamstec.go.jp

The combination of derivatization with a suitable GC column, such as a 5% phenyl methylpolysiloxane column, can achieve highly symmetrical peak shapes and reliable separation of the derivatized amino acids. thermofisher.com

| Derivatization Technique | Reagent Example | Purpose | GC Column Example | Reference |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability | TRACE TR-5 (5% phenyl methylpolysiloxane) | thermofisher.com |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Forms stable TBDMS derivatives, less moisture sensitive | SLB™-5ms | sigmaaldrich.com |

| Chiral Derivatization | Optically active reagents | Forms diastereomers for separation on achiral columns | Standard achiral column | jamstec.go.jp |

This table outlines common derivatization methods used to prepare amino acids for Gas Chromatography (GC) analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Amino Acid Analysis in Research

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and specific analysis of amino acids in complex samples for research purposes. researchgate.netthermofisher.com While direct analysis of underivatized amino acids by reversed-phase LC is often hampered by poor retention, derivatization significantly enhances chromatographic separation and detection sensitivity. thermofisher.comnih.gov

Pre-column derivatization modifies the amino acid to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. mdpi.com A variety of reagents are employed for this purpose, each with distinct advantages.

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent is effective for the simultaneous analysis of multiple amino acids and their isomers, improving reverse-phase separation and ionization. mdpi.comnih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Used for derivatizing aqueous samples, this reagent allows for high-throughput analysis with on-line pre-concentration and desalting coupled to UHPLC-HRMS (ultra-high-performance liquid chromatography-high-resolution mass spectrometry). plos.org

Urea: A simple and inexpensive agent that reacts with amino acids to form carbamoyl (B1232498) derivatives. nih.gov These products show improved separation on reversed-phase columns and an enhanced UV response. nih.gov

(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (S-NIFE): A chiral derivatizing agent used for the simultaneous determination of L- and D-amino acids. mdpi.com

The derivatized amino acids are then separated using a liquid chromatography system, often employing a reversed-phase C18 column. mdpi.comrsc.org The separated compounds are subsequently introduced into a tandem mass spectrometer (MS/MS). This detector provides high sensitivity, with detection limits reported in the femtomole (fmol) range (e.g., 5.4–91 fmol), and specificity, allowing for the precise quantification of target analytes even in complex biological matrices like human serum. researchgate.netrsc.org The use of multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer further enhances the selectivity and accuracy of the analysis. mdpi.comlcms.cz

| Derivatization Reagent | Analytical Platform | Key Features | Application | Reference |

| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | LC-MS/MS | Improves chromatographic separation and sensitivity for simultaneous analysis of isomers. | Cyanotoxin research | mdpi.com |

| FMOC-Cl (9-fluorenylmethyl chloroformate) | UHPLC-HRMS | Enables high-throughput analysis of aqueous samples with low detection limits (ng/L range). | Environmental water monitoring | plos.org |

| Urea | LC-MS | Simple, inexpensive method; improves separation and UV response. | Analysis in complex samples like cell culture media. | nih.gov |

| (S)-NIFE | LC-MS/MS | Chiral reagent for simultaneous analysis of L- and D-amino acid enantiomers. | Protein analysis | mdpi.com |

| 1-Bromobutane | LC-MS/MS | Derivatizes multiple functional groups to improve hydrophobicity; high sensitivity (fmol detection limits). | Comparative analysis in human serum. | researchgate.netrsc.org |

This table presents a summary of derivatization reagents and their applications in LC-MS/MS-based amino acid analysis for research.

Computational Chemistry and Molecular Simulation of 3 Benzoylamino L Alanine

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the fundamental electronic and geometric characteristics of 3-(Benzoylamino)-L-alanine.

Density Functional Theory (DFT) for Molecular and Electronic Structure of Amino Acid Interfaces

Density Functional Theory (DFT) has become a primary method for the quantum mechanical simulation of molecular systems. imperial.ac.uk It is a reliable and efficient approach for accurately estimating the electronic properties of compounds. researchgate.net DFT calculations are used to optimize the molecular structures and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity. researchgate.net

In the context of amino acid interfaces, DFT is used to study the interactions between the amino acid derivative and its environment. These calculations can provide information about charge distribution, electrostatic potential, and the nature of intermolecular forces that govern the behavior of this compound at interfaces. While specific DFT studies on this compound are not extensively documented in the provided results, the principles of DFT are widely applied to similar amino acid derivatives to understand their structure and reactivity. abu.edu.ngresearchgate.net The accuracy of DFT calculations can be influenced by the choice of the functional and basis set, and in some cases, errors can arise from the approximate nature of the functionals used. aps.org

Conformational Analysis and Energetic Profiles of Benzoylamino Acid Systems

The conformational landscape of benzoylamino acid systems, including this compound, is crucial for understanding their biological activity and chemical reactivity. Conformational analysis involves identifying the stable conformations (low-energy states) and the energy barriers for rotation around single bonds.

For alanine (B10760859) oligomers, theoretical calculations have shown that conformations like β-extended, α-helix, and polyproline II (PPII) are possible, with their relative stabilities depending on the specific environment. koreascience.kr For instance, studies on alanine trimers in water suggested a mixture of PPII and extended β-strand-like conformations. koreascience.kr Quantum chemical calculations on L-alanine pentamers indicated that P-like and α-helical structures are slightly more stable than the β-conformation. koreascience.kr

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent processes such as conformational changes and intermolecular interactions. researchgate.net This computational method analyzes the physical movements of atoms and molecules over time, offering insights into the dynamic evolution of the system. researchgate.net

Simulating Chiral Recognition Mechanisms with Host-Guest Systems Involving Amino Acid Derivatives

Chiral recognition is a critical process in many biological and chemical systems. MD simulations are a powerful tool for investigating the mechanisms of chiral recognition at the molecular level. scirp.orgnsf.gov These simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the differential binding of enantiomers to a chiral selector. scirp.orgnsf.gov

For example, MD simulations have been used to study the chiral separation of dansyl amino acid derivatives using amino acid-based molecular micelles. scirp.orgnsf.govnih.gov These studies revealed that the L-enantiomers of several dansyl amino acids bind more strongly to the chiral micelle than the D-enantiomers, a finding consistent with experimental results. scirp.orgnih.gov The simulations identified specific binding pockets and quantified the binding free energies and hydrogen bond occupancies, providing a detailed rationale for the observed chiral selectivity. nsf.gov Similar principles can be applied to understand how this compound interacts with chiral environments, such as chiral stationary phases in chromatography or active sites of enzymes.

Table 1: Example Binding Free Energy Values from MD Simulations of Dansyl Amino Acid Enantiomers with a Chiral Micelle

| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) |

| Dans-Leu | L | 1 | -21.8938 |

| Dans-Leu | D | - | -14.5811 |

| Dans-Nor | L | - | -22.1763 |

| Dans-Nor | D | - | -15.9457 |

| Dans-Trp | L | - | -21.3329 |

| Dans-Trp | D | - | -13.6408 |

| Dans-Phe | L | - | -13.3349 |

| Dans-Phe | D | - | -12.0959 |

| Data adapted from a study on dansyl amino acid derivatives, illustrating the type of data obtained from MD simulations for chiral recognition. nih.gov |

Investigation of Molecular Interactions with Model Biological Systems (e.g., enzyme conformations, protein interactions)

MD simulations are extensively used to study the interaction of small molecules with biological macromolecules like proteins and nucleic acids. researchgate.netfrontiersin.org These simulations can predict how a ligand like this compound might bind to a protein, the conformational changes that occur upon binding, and the stability of the resulting complex. frontiersin.org

The process often involves docking the ligand into the active site of the protein and then running an MD simulation to observe the dynamics of the complex. frontiersin.org The stability of the binding can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. frontiersin.org L-Alanine itself is known to be an important energy source for muscle tissue and the central nervous system and is involved in the metabolism of sugars and organic acids. drugbank.com The benzoyl group may modulate these interactions. For instance, N-benzoyl amino acid derivatives have been investigated for their potential to interact with enzymes.

Conformational Landscape and Solvent Effects on Benzoylamino Acid Derivatives

The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations are particularly well-suited for studying these solvent effects. For amino acids, the hydration shell, especially around charged functional groups like the carboxylate and ammonium (B1175870) groups, is highly structured and plays a key role in the molecule's behavior. nih.gov

A Born-Oppenheimer molecular dynamics study of L-alanine in water showed that the hydrophobic methyl group tends to be exposed at the surface of a water droplet, which is an energetically favorable state. nih.gov The study also revealed that the hydration shell around the hydrophobic side chain is less structured than around the polar groups. nih.gov For this compound, the larger, hydrophobic benzoyl group would likely have a more significant influence on the surrounding solvent structure and the molecule's conformational landscape. The presence of polar solvents can stabilize certain conformations through hydrogen bonding and dipole-dipole interactions, while non-polar solvents might favor more compact structures. The choice of solvent can also influence the synthesis and reactivity of benzoylamino acid derivatives. nih.govmdpi.com

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target receptor.

Prediction of Binding Modes and Affinities with Receptor Models for Amino Acid Derivatives

Computational studies have been employed to predict the binding interactions of this compound with various protein targets. One such study focused on identifying new inhibitors for CYP121, a crucial enzyme in Mycobacterium tuberculosis. upm.edu.my In this research, a large database of compounds, including this compound, was docked into the active site of the CYP121 crystal structure. upm.edu.my

The results identified this compound as a high-ranking compound with a significant binding affinity. upm.edu.my The combination of molecular docking and subsequent molecular dynamics simulations is considered a robust approach for elucidating ligand-receptor binding mechanisms and the impact of ligand binding on the structure and dynamics of the receptor. upm.edu.my

The binding affinity of this compound to the CYP121 enzyme was calculated using AutoDock Vina, a widely used molecular docking program. upm.edu.my The program's algorithm and scoring function estimate the binding free energy, which indicates the strength of the interaction between the ligand and the receptor. upm.edu.my

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis CYP121 | -13.0 | AutoDock Vina |

The predicted binding mode of this compound within the active site of a receptor is stabilized by a network of interactions. These can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For amino acid derivatives, the zwitterionic moiety often forms key electrostatic interactions with complementary residues in the receptor's binding site. nih.gov The benzoyl group of this compound can participate in hydrophobic interactions, potentially fitting into a hydrophobic pocket within the active site. nih.gov

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Computational models provide a powerful tool for deriving SAR insights by analyzing the interactions of a series of related compounds with a target receptor.

For N-benzoyl amino acid derivatives, SAR studies have revealed key structural features that influence their activity. scielo.org.mxscielo.org.mx These insights can be extrapolated to understand the potential activity of this compound.

Key SAR insights from related computational models include:

The Role of the Benzoyl Group: The aromatic ring of the benzoyl moiety is often involved in crucial π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the receptor's active site. scielo.org.mxscielo.org.mx Substituents on the aromatic ring can significantly modulate binding affinity and selectivity.

The Amino Acid Core: The L-alanine portion of the molecule provides a specific stereochemical arrangement that is often critical for proper orientation within the binding pocket. The carboxyl and amino groups are typically involved in forming key hydrogen bonds and salt bridges with the receptor. nih.gov

Computational alanine scanning is a method used to evaluate the energetic contribution of individual amino acid residues in the receptor to the binding of a ligand. mdpi.comresearchgate.net By systematically mutating residues to alanine and calculating the change in binding free energy, researchers can identify "hot spots" that are critical for the interaction. mdpi.com While specific alanine scanning data for this compound is not available, this technique is a valuable tool for refining the understanding of its binding mode and for guiding the design of more potent analogs. researchgate.net

The insights gained from these computational approaches are instrumental in the rational design of novel amino acid derivatives with improved affinity and selectivity for their biological targets.

Strategic Applications of 3 Benzoylamino L Alanine As a Chemical Building Block

Integration in Peptide Synthesis Research and Peptidomimetics

The field of peptide science continually seeks novel building blocks to create peptides with enhanced properties. 3-(Benzoylamino)-L-alanine fits this role as a non-proteinogenic amino acid, offering unique structural features that can be exploited in peptide design and synthesis.

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genetic code of organisms. mdpi.comwikipedia.org Their incorporation into peptide chains is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as increased resistance to proteolytic degradation. acs.org

The synthesis of peptides containing such modified amino acids typically follows established methods like solid-phase peptide synthesis (SPPS), utilizing protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) for the alpha-amino group. libretexts.orgnih.gov The benzoyl group on the side chain of this compound is stable under the conditions used for both Boc and Fmoc strategies, making it a compatible building block for complex peptide synthesis. nih.gov

The formation of a peptide bond between two amino acids is a critical step in peptide synthesis, facilitated by coupling reagents. bachem.com Research has shown that various N-benzoyl amino acid derivatives can be efficiently synthesized using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx These methods are directly applicable to the incorporation of this compound into a peptide sequence.

The efficiency of coupling reactions can be influenced by the nature of the amino acids being coupled. nih.gov The steric hindrance and electronic effects of the side chain can affect the reaction rate and completeness. While specific data on the coupling efficiency of this compound is not extensively detailed in the provided results, the general principles of peptide coupling suggest that optimization of coupling reagents and reaction conditions may be necessary to ensure high yields, especially when coupling it to or with other sterically demanding amino acids. nih.govluxembourg-bio.com

Modern coupling reagents, such as phosphonium (B103445) and aminium salts (e.g., PyBOP, HBTU, HATU), have been developed to achieve high coupling rates and minimize side reactions. bachem.comluxembourg-bio.com These advanced reagents are well-suited for the synthesis of peptides containing modified amino acids like this compound, enabling the efficient construction of complex peptidomimetics.

Role as Non-Proteogenic Amino Acid in Peptide Chain Elongation

Contribution to Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. slideshare.netijfans.org This approach is widely used in drug discovery to identify new lead compounds.

This compound can serve as a central scaffold for the construction of diverse chemical libraries. The core structure provides multiple points for diversification. For instance, the benzoyl group can be substituted with various functional groups to explore different electronic and steric effects. scielo.org.mxscielo.org.mx The free alpha-amino and carboxylic acid groups allow for the attachment of a wide range of building blocks, further expanding the chemical space of the library.

The synthesis of such libraries can be performed using both solid-phase and solution-phase combinatorial techniques. slideshare.net For example, a library of dipeptides could be generated by coupling a set of diverse amino acids to the alpha-amino group of resin-bound this compound. Subsequent cleavage from the resin would yield a library of compounds for biological screening. The synthesis of 1,4-benzodiazepines, a privileged scaffold in medicinal chemistry, has been achieved using combinatorial approaches with amino acid derivatives, highlighting the potential of using building blocks like this compound in generating libraries of complex heterocyclic compounds. ijfans.org

Once a chemical library based on the this compound scaffold is synthesized, it can be screened against a biological target to identify "hit" compounds. The structural diversity within the library is crucial for exploring the structure-activity relationship (SAR). By comparing the biological activity of different library members, researchers can deduce which structural features are important for activity.

For instance, a study on N-benzoyl amino acid derivatives as inhibitors of the LFA-1/ICAM-1 interaction, which is critical in some autoimmune diseases, revealed important SAR insights. researchgate.net The study showed that the nature of the amino acid and substitutions on the benzoyl ring significantly influenced the inhibitory potency. researchgate.net Although this study did not specifically use this compound, the principles are directly applicable. A combinatorial library built around this scaffold would allow for a systematic investigation of how modifications to the benzoyl ring and the groups attached to the alpha-amino and carboxyl functions affect activity against a given target.

The data from such SAR studies are invaluable for the design of more potent and selective compounds. For example, if a particular substitution pattern on the benzoyl group of this compound-derived compounds consistently leads to higher activity, this information can be used to guide the synthesis of a second, more focused library for lead optimization.

Development of Diverse Chemical Libraries using this compound as Scaffold

Design and Synthesis of Advanced Chemical Biology Probes

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net They are essential tools for target identification, validation, and elucidation of biological pathways. This compound can be a valuable component in the design and synthesis of such probes.

The design of an effective chemical probe requires careful consideration of several factors, including target affinity and selectivity, cell permeability, and the inclusion of a reporter or handle for detection or purification. researchgate.netljmu.ac.uk The this compound scaffold offers a modular platform for incorporating these features. For example, a fluorescent dye could be attached to the benzoyl ring, or a biotin (B1667282) tag could be coupled to the alpha-amino group for affinity purification of target proteins.

The synthesis of such probes often involves multi-step sequences. For example, the synthesis of photoreactive chemical probes for investigating target engagement has been described, involving the coupling of different molecular fragments. unimi.it A similar strategy could be employed using this compound as a core structure. A photoreactive group, such as a diazirine or benzophenone, could be incorporated into the benzoyl moiety. The resulting probe, upon photoactivation, would covalently bind to its target protein, allowing for its identification and characterization.

Furthermore, the principles of fluorescent probe design, which often involve creating donor-π-acceptor systems, can be applied. escholarship.org The benzoyl group of this compound can be chemically modified to be part of such a system, potentially leading to the development of novel fluorescent sensors for specific biological analytes or events.

Fluorescent Labeling and Probe Conjugation Strategies with Benzoylamino Acid Moieties

The incorporation of benzoylamino acid structures is a key strategy in the development of fluorescent probes for visualizing cellular components and processes. csic.eschemimpex.com These moieties are often integral to the pharmacophore that recognizes and binds to a specific biological target, while an attached fluorophore provides the means for detection.

A prominent example is found in the family of fluorescent taxoids, such as Flutax-1 and Flutax-2, which are used for imaging microtubules in living cells. rndsystems.comtocris.com These probes are sophisticated derivatives of the anti-cancer agent paclitaxel (B517696). The core structure of paclitaxel contains a crucial side chain, (2R,3S)-3-(benzoylamino)-2-hydroxy-1-oxo-3-phenylpropoxy, which is essential for its binding to the β-tubulin subunit of microtubules. tocris.com In Flutax probes, a fluorescent dye is conjugated to the paclitaxel core, often using an L-alanine molecule as a linker. tocris.comnih.gov This design allows the benzoylamino-containing portion of the molecule to bind with high affinity to microtubules, effectively "painting" the microtubular cytoskeleton for visualization via fluorescence microscopy. rndsystems.com

Flutax-1 and Flutax-2 are green-fluorescent derivatives used for the direct imaging of the microtubule cytoskeleton in live cells, isolated cytoskeletons, and microtubule suspensions. rndsystems.com Flutax-2 is noted for being more photostable than Flutax-1. The binding affinity of these probes to microtubules is high, with an association constant (Ka) in the range of 10^7 M-1. rndsystems.com This strong interaction allows for clear and specific labeling of microtubule structures. csic.es

Table 1: Properties of Fluorescent Taxoid Probes Containing a Benzoylamino Moiety

| Compound | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Application |

| Flutax-1 | 1283.3 rndsystems.comtocris.com | 495 rndsystems.combio-techne.com | 520 rndsystems.combio-techne.com | Imaging microtubules in live cells. tocris.combio-techne.com |

| Flutax-2 | 1319.28 | 496 | 526 | Imaging microtubules in live cells and isolated cytoskeletons. |

Application in Functional Studies of Biochemical Systems

Derivatives of this compound and related N-benzoyl amino acids serve as important tools for the functional analysis of biochemical systems, including metabolic pathways and enzyme kinetics. scielo.org.mx By modifying the structure of endogenous molecules, researchers can create antagonists, inhibitors, or specific substrates to probe the function of enzymes and transport systems.

One such derivative is this compound-CoA, a coenzyme A (CoA) derivative used in biochemical assays. medchemexpress.cnmedchemexpress.eu CoA is a critical cofactor in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism, where it facilitates the transfer of acyl groups. abcam.com Synthetic CoA derivatives like this compound-CoA can be used to study the specificity and kinetics of enzymes that utilize CoA, helping to elucidate their roles in cellular metabolism. medchemexpress.cnmedchemexpress.eu

Furthermore, the benzoylamino structural motif is found in molecules designed to act as enzyme inhibitors for functional studies. For example, EMD 55068 is a synthetic, linear peptide-like molecule that acts as a renin antagonist. medchemexpress.eunih.gov Renin is an aspartic proteinase that plays a rate-limiting role in the regulation of blood pressure. nih.gov Studies have shown that EMD 55068 can competitively inhibit the uptake of other molecules, such as taurocholate, into liver cells, making it a useful probe for studying transport mechanisms in addition to its role as a renin inhibitor. nih.gov

The broader class of N-benzoyl amino acids has been synthesized and evaluated for various biological activities, highlighting their utility in functional studies. scielo.org.mxchemsociety.org.ngmdpi.com For instance, different N-benzoyl amino acid derivatives have been tested for antifungal activity, which allows researchers to investigate structure-activity relationships and identify the molecular features necessary for inhibiting fungal growth. scielo.org.mx These studies contribute to the understanding of fungal biochemistry and the mechanisms of potential therapeutic agents.

Table 2: Examples of Benzoylamino Acid Derivatives in Biochemical Functional Studies

| Compound Name | Class/Type | Application |

| This compound-CoA | Coenzyme A Derivative medchemexpress.cnmedchemexpress.eu | Used in biochemical assays to study enzymes involved in metabolic pathways. medchemexpress.euabcam.com |

| EMD 55068 | Renin Antagonist medchemexpress.eunih.gov | Inhibits the enzyme renin; used to study transport systems in liver cells. nih.govnih.gov |

| N-Benzoyl Amino Acids | Amino Acid Derivatives scielo.org.mx | Synthesized to evaluate structure-activity relationships, such as in antifungal studies. scielo.org.mx |

Interactions with Biological Systems: Enzymatic and Biochemical Aspects Fundamental Research

Enzymatic Recognition and Biocatalytic Transformations

Enzymes, as highly specific biological catalysts, can recognize and act upon amino acid derivatives like 3-(Benzoylamino)-L-alanine. This recognition is central to biocatalytic applications, such as the separation of racemic mixtures and the synthesis of novel amino acid structures.

Papain-Mediated Resolution of Racemic Benzoylamino Acids

Papain, a cysteine protease, is a well-regarded biocatalyst for the kinetic resolution of racemic mixtures of N-acyl amino acids. unipd.itresearchgate.net This process leverages the enzyme's stereospecificity to selectively hydrolyze one enantiomer from a racemic (R,S) mixture, allowing for the separation of the D- and L-forms. researchgate.netstudycorgi.com The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the carbonyl group of the N-acyl amino acid. unipd.it

The process is effective for various N-benzoyl amino acids, including derivatives of alanine (B10760859) and valine. studycorgi.com The reaction typically involves a three-step mechanism proceeding through an acyl-enzyme intermediate. studycorgi.com The catalytic activity of papain is dependent on a thiol group from a cysteine residue, which can be deactivated by mild oxidation but reactivated by the addition of thiol compounds like cysteine. studycorgi.com The efficiency of the resolution can be influenced by factors such as pH. studycorgi.com This enzymatic method provides a valuable route to obtaining enantiomerically pure amino acids from their racemic benzoylated precursors. studycorgi.comastrobiology.comnih.gov

Reductive Amination by Alanine Dehydrogenases for L-Alanine Derivatives

Alanine dehydrogenase (AlaDH) is an NAD+-dependent enzyme that catalyzes the reversible reductive amination of pyruvate (B1213749) to L-alanine. pnas.orgresearchgate.net This enzymatic activity is a key process in the metabolism of various bacteria, contributing to the synthesis of amino acids and cell wall components. pnas.org

Fundamental research has demonstrated that AlaDHs can accept substrates other than pyruvate, making them useful for the synthesis of various L-alanine derivatives. nih.gov Studies have explored the reductive amination potential of AlaDH from different microbial sources, such as Thermomicrobium roseum, with various α-keto acids like α-ketobutyrate, α-ketovalerate, and α-ketocaproate. nih.gov While the enzyme can bind these pyruvate derivatives, the catalytic efficiency often decreases as the side chain length of the α-keto acid increases. nih.gov For instance, the AlaDH from Vibrio proteolyticus has been used for the enzymatic synthesis of (R)-3-fluoroalanine from 3-fluoropyruvate. biorxiv.org This demonstrates the potential of AlaDH in producing non-natural, enantiopure amino acids, which are valuable in medicinal chemistry. researchgate.netnih.govresearchgate.net

| Enzyme Source | Substrate | Relative Activity (%) | Product |

|---|---|---|---|

| Thermomicrobium roseum nih.gov | Pyruvate | 100 | L-Alanine |

| α-Ketobutyrate | Variable | L-2-Aminobutyrate | |

| α-Ketovalerate | Variable | L-Norvaline | |

| α-Ketocaproate | Variable | L-Norleucine | |

| Vibrio proteolyticus biorxiv.org | 3-Fluoropyruvate | High Yield | (R)-3-Fluoroalanine |

Understanding Substrate Specificity and Enzyme Kinetics for Amino Acid Modifiers

The study of enzyme kinetics is essential for understanding how enzymes that modify amino acids function. solubilityofthings.com Key parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. vt.edu Chemical modification of amino acid residues in an enzyme's active site is a technique used to identify which residues are critical for catalysis. biologiachile.cl

Fundamental Investigations into Amino Acid Metabolic Pathways

Alanine derivatives, including N-acylated forms, serve as probes and participants in fundamental studies of amino acid metabolism. This research helps to elucidate the complex networks of biochemical reactions that govern the synthesis, degradation, and interconversion of amino acids in various organisms.

Role of Alanine Derivatives in General Amino Acid Metabolism Studies in Model Organisms

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. wikipedia.orgelifesciences.org These compounds, formed by linking a fatty acid to an amino acid, play roles in energy homeostasis, cell migration, and inflammation. wikipedia.orgfrontiersin.org The metabolic pathways for these molecules are complex and not fully understood, but they are known to be synthesized and degraded by specific enzymes. researchgate.netnih.gov

In model organisms like Escherichia coli, alanine metabolism is spatially and temporally organized. elifesciences.orgnih.gov Cells in anoxic conditions may secrete alanine, which can then be used as a carbon and nitrogen source by cells in oxic, nutrient-deprived regions. elifesciences.orgnih.gov The enzymes DadA and DadX are involved in converting alanine to pyruvate in these conditions. nih.gov Studies on N-acyl alanines have shown they can have biological effects, such as antiproliferative activity in vitro. nih.gov The investigation of how these derivatives are metabolized provides a deeper understanding of the broader network of amino acid and lipid metabolism. frontiersin.org

Pathways and Enzymes Related to Beta-Alanine and its Analogues in Fundamental Research

Beta-alanine (β-alanine) is a non-proteinogenic amino acid that is a component of vital biomolecules like carnosine and coenzyme A. hmdb.canih.gov Its metabolism is interconnected with several key pathways, including pyrimidine (B1678525) degradation, propanoate metabolism, and the citric acid cycle. hmdb.cawikipedia.org In humans and other organisms, β-alanine can be formed from the degradation of dihydrouracil (B119008) and carnosine. hmdb.ca

Key enzymes in β-alanine metabolism include β-alanine-pyruvate transaminase, which catalyzes the transfer of an amino group from β-alanine to pyruvate to form L-alanine and malonate-semialdehyde. wikipedia.org Another significant pathway involves the decarboxylation of L-aspartate by L-aspartate-α-decarboxylase to produce β-alanine. researchgate.net In plants, β-alanine synthesis is linked to the catabolism of isoleucine and propionate. frontiersin.org Research using multi-omics approaches in model systems like RAW264.7 cells has highlighted the role of β-alanine metabolism in cellular processes like inflammation, identifying metabolites such as ureidopropionic acid as potentially active compounds. mdpi.com The study of β-alanine and its analogues helps to map these metabolic connections and understand their physiological significance. researchgate.netfrontiersin.orgnih.gov

| Enzyme | Reaction | Metabolic Pathway | Organism/System |

|---|---|---|---|

| L-aspartate-α-decarboxylase researchgate.net | L-aspartate → β-alanine + CO₂ | β-alanine biosynthesis | Prokaryotes (e.g., Corynebacterium glutamicum) |

| β-Alanine-pyruvate transaminase wikipedia.org | β-alanine + pyruvate ⇌ malonate-semialdehyde + L-alanine | β-alanine degradation, Alanine metabolism | General |

| β-Ureidopropionase researchgate.net | N-carbamoyl-β-alanine → β-alanine + NH₃ + CO₂ | Pyrimidine degradation | Plants, Animals |

| GABA-transaminase frontiersin.org | β-alanine → malonate semialdehyde | β-alanine degradation | Mice, Humans |

Future Directions and Emerging Research Paradigms

Advancements in Catalytic Asymmetric Synthesis and Enantioselective Methodologies for Benzoylamino Acids

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For benzoylamino acids, including 3-(Benzoylamino)-L-alanine, the development of catalytic asymmetric and enantioselective methods is a key research focus. These methods are crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities.

Recent progress has been made in the catalytic asymmetric synthesis of β-amino acids, a class to which this compound is structurally related. nih.gov These advancements often involve transition metal catalysis, organocatalysis, and biocatalysis, utilizing reactions such as hydrogenation, the Mannich reaction, and conjugate additions. nih.gov For instance, the asymmetric hydrogenation of N-acyl-β-(amino)acrylates using ruthenium and rhodium catalysts with chiral ligands has become a standard procedure for synthesizing β-amino acids with high enantioselectivity. psu.edu

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. caltech.edu Chiral Brønsted acid catalysts and bifunctional catalysts have shown significant promise in various asymmetric transformations. nih.govfrontiersin.org These catalysts can activate substrates and control the stereochemical outcome of reactions, offering a metal-free alternative for the synthesis of chiral amino acid derivatives. nih.govfrontiersin.org

Biocatalysis, leveraging enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach. ω-Transaminases, for example, are used in the enantioselective synthesis of chiral amines from prochiral ketones, a process that can be adapted for the production of amino acid precursors. mdpi.com The deracemization of racemic amines, using a two-step enzymatic process, can also yield enantiopure products with a theoretical yield of 100%. mdpi.com

A notable development is the application of asymmetric catalytic hydrogenation to produce optically active 2-(N-benzoylamino)cyclohexanecarboxylic acid derivatives on a large scale. psu.edursc.org Researchers found that chiral Ru(II) dicarboxylate complexes, in conjunction with an acid additive, were highly effective. psu.edursc.org The use of DTBM-BINAP as a chiral ligand resulted in excellent stereoselectivity and full conversion. psu.edursc.org

These advancements in synthetic methodologies are paving the way for more efficient and selective production of this compound and its analogs, facilitating further research into their properties and applications.

Integration with High-Throughput Synthesis and Screening Applications in Chemical Discovery

The discovery of new chemical entities with desired properties is often a numbers game, requiring the synthesis and screening of large libraries of compounds. High-throughput synthesis (HTS) and high-throughput screening (HTS) are indispensable tools in this endeavor. The integration of this compound and its derivatives into these platforms is a promising avenue for accelerating chemical discovery.

The modular nature of N-acyl amino acids makes them well-suited for combinatorial synthesis. nih.gov By varying the amino acid core and the acyl group, large and diverse libraries of compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify hit compounds with potential therapeutic applications.

For example, a high-throughput screening of a library of 96 chiral P-ligands was used to identify catalysts for the enantioselective reductive amination of α-keto acids, leading to the synthesis of a range of chiral α-amino acids with high enantiomeric excess. nih.gov This approach could be readily adapted for the discovery of novel catalysts for the synthesis of this compound derivatives.

Furthermore, whole-cell-based assays have been developed for the high-throughput screening of compounds for antiviral activity. researchgate.net In one such study, a library of commercially available small organic compounds was screened, leading to the identification of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication. researchgate.net This highlights the potential for discovering bioactive derivatives of benzoylamino acids through large-scale screening campaigns.

The Distributed Drug Discovery (D3) program provides a virtual catalog of easy-to-synthesize N-acyl unnatural α-amino acids, which can be used for in silico screening and to guide synthetic efforts. nih.gov This program has successfully identified bioactive compounds from its virtual library, demonstrating the power of combining computational and experimental approaches in drug discovery. nih.gov

Exploration in Advanced Materials Science through Molecular Design Leveraging Benzoylamino Acid Building Blocks

The unique structural features of this compound and related benzoylamino acids make them attractive building blocks for the design of advanced materials. Their ability to form well-defined secondary structures through hydrogen bonding, and the potential for introducing various functional groups, allows for the creation of materials with tailored properties.

Benzoylamino acid molecular architectures can create extended hydrogen-bond patterns in the solid state, which can be exploited to control the self-assembly of molecules into well-ordered structures. researchgate.net This can lead to the formation of materials with interesting optical, electronic, or mechanical properties.

The use of amino acid derivatives as building blocks for polymers and other materials is a growing area of research. For instance, cross-linked poly(cyclotriphosphazene-co-bis(aminomethyl)ferrocene) microspheres have been synthesized and shown to have superparamagnetic, electrochemical, and fluorescent properties. mdpi.com While not directly involving this compound, this research demonstrates the potential for incorporating amino acid-like structures into functional materials.

Furthermore, the synthesis of hydrazine (B178648) bridge cyclotriphosphazene (B1200923) derivatives with amide–Schiff base linkages attached to terminal groups has been reported. mdpi.com These complex molecules, which incorporate benzoylamino moieties, showcase the versatility of these building blocks in creating intricate molecular architectures. The specific properties of these materials are still under investigation, but they hold promise for applications in areas such as catalysis, sensing, and drug delivery.

Computational-Aided Discovery and Optimization of Novel this compound Derivatives

Computational methods have become an integral part of modern chemical research, enabling the rational design and optimization of molecules with desired properties. For this compound, these approaches can be used to explore its conformational landscape, predict its interactions with biological targets, and guide the synthesis of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure of a molecule and its biological activity. dergipark.org.tr By developing QSAR models for a series of benzoylamino acid derivatives, it is possible to identify the key structural features that contribute to their activity and to predict the activity of new, unsynthesized compounds. dergipark.org.tr For example, a 2D QSAR model for benzoylamino benzoic acid derivatives as antimicrobial agents indicated that the substitution of aromatic rings with a single bond could enhance their activity. dergipark.org.tr

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This can provide valuable insights into the binding mode of this compound derivatives to their biological targets and can be used to design new compounds with improved binding affinity. scielo.org.mx Docking studies have been used to investigate the binding of N-benzoyl amino acid derivatives to fungal chitinase, a potential antifungal target. scielo.org.mx

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing a more detailed picture of their conformational flexibility and interactions with their environment. unisi.it This can be particularly useful for understanding the behavior of this compound derivatives in biological systems.

Q & A

Q. What are the established synthetic routes for 3-(Benzoylamino)-L-Alanine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves benzoylation of L-alanine under Schotten-Baumann conditions, where benzoyl chloride reacts with the amino group in an alkaline aqueous medium. Key steps include:

- Protection of the carboxyl group using ethyl esters or trimethylsilyl derivatives to prevent side reactions .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC to isolate enantiomerically pure product .

- Yield optimization by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 for L-alanine:benzoyl chloride) .

Q. Which analytical techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Chiral Purity : Use chiral HPLC with a Crownpak CR-I column and UV detection at 254 nm to resolve enantiomeric impurities .

- Structural Confirmation : H NMR (DMSO-) shows characteristic peaks: δ 8.2 ppm (amide NH), δ 7.4–7.8 ppm (benzoyl aromatic protons), and δ 3.9 ppm (α-H of alanine) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]: 238.2 g/mol) .

- Challenges : Overlapping signals in NMR due to rotational isomerism (e.g., amide bond) require 2D COSY or HSQC for resolution .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Solid State : Store desiccated at -20°C in amber vials to prevent hydrolysis of the benzoylamino group .

- Solutions : Prepare in anhydrous DMSO or ethanol (0.1–1 mM) and store at -80°C for ≤6 months; avoid aqueous buffers at pH >8 to limit deacylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Discrepancies arise from polymorphic forms and solvent polarity effects. Methodological recommendations:

- Solubility Screening : Use shake-flask method with UV quantification at 280 nm in solvents like DMSO, methanol, and phosphate buffers (pH 2–7.4) .